molecular formula C15H18N4O2 B2626911 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1798661-58-1

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No.: B2626911
CAS No.: 1798661-58-1
M. Wt: 286.335
InChI Key: QPFFPRVFGZLNGY-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and an o-tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a reductive amination reaction.

    Ether Formation: The o-tolyloxy group can be introduced through an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmacophore in drug design.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action for compounds like 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a p-tolyloxy group.

    1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with an m-tolyloxy group.

Uniqueness

The unique combination of the triazole ring, pyrrolidine ring, and o-tolyloxy group in 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone may confer distinct biological activity and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12-4-2-3-5-14(12)21-11-15(20)18-8-6-13(10-18)19-9-7-16-17-19/h2-5,7,9,13H,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFFPRVFGZLNGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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